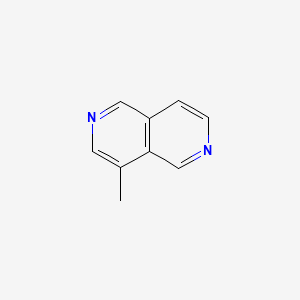

4-Methyl-2,6-naphthyridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

分子式 |

C9H8N2 |

|---|---|

分子量 |

144.17 g/mol |

IUPAC名 |

4-methyl-2,6-naphthyridine |

InChI |

InChI=1S/C9H8N2/c1-7-4-11-5-8-2-3-10-6-9(7)8/h2-6H,1H3 |

InChIキー |

LLWZYICPFDZZOG-UHFFFAOYSA-N |

正規SMILES |

CC1=CN=CC2=C1C=NC=C2 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyl-2,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Methyl-2,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details two prominent synthesis routes, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound is a nitrogen-containing heterocyclic compound that has garnered attention as a scaffold in the design of various biologically active molecules. Its rigid bicyclic structure and the presence of nitrogen atoms provide opportunities for diverse functionalization and interaction with biological targets. This guide explores two distinct and effective multi-step synthetic strategies for its preparation, starting from commercially available precursors.

Pathway 1: Synthesis from 3,4-Dimethylpyridine

This four-step synthesis, developed by Kamlah and Bracher, offers a concise route to this compound with an overall yield of 15%.[1] The key transformations involve a regioselective oxidation and a Suzuki-Miyaura cross-coupling reaction.

Quantitative Data

| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |

| 1 | N-Oxidation & Bromination | 3,4-Dimethylpyridine | 3-Bromo-4,5-dimethylpyridine | m-CPBA, PBr₃ | 75 |

| 2 | Regioselective Oxidation | 3-Bromo-4,5-dimethylpyridine | 3-Bromo-5-methylpyridine-4-carbaldehyde | Selenium Dioxide | 45 |

| 3 | Suzuki-Miyaura Coupling | 3-Bromo-5-methylpyridine-4-carbaldehyde | 5-Methyl-4-((E)-2-ethoxyvinyl)-3-bromopyridine | (E)-2-Ethoxyvinylboronic acid pinacol ester, Pd(PPh₃)₄, K₂CO₃ | 80 |

| 4 | Cyclization | 5-Methyl-4-((E)-2-ethoxyvinyl)-3-bromopyridine | This compound | NH₃, CuI, K₂CO₃ | 42 |

Experimental Protocols

Step 1: Synthesis of 3-Bromo-4,5-dimethylpyridine

-

N-Oxidation: To a solution of 3,4-dimethylpyridine in a suitable solvent, add m-chloroperoxybenzoic acid (m-CPBA) portionwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Bromination: Cool the reaction mixture again to 0 °C and add phosphorus tribromide (PBr₃) dropwise.

-

Stir the reaction at room temperature, then heat to reflux until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford 3-Bromo-4,5-dimethylpyridine.

Step 2: Synthesis of 3-Bromo-5-methylpyridine-4-carbaldehyde

-

To a solution of 3-Bromo-4,5-dimethylpyridine in a suitable solvent (e.g., dioxane), add selenium dioxide.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and filter to remove selenium residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield 3-Bromo-5-methylpyridine-4-carbaldehyde.

Step 3: Synthesis of 5-Methyl-4-((E)-2-ethoxyvinyl)-3-bromopyridine

-

In a reaction vessel, combine 3-Bromo-5-methylpyridine-4-carbaldehyde, (E)-2-ethoxyvinylboronic acid pinacol ester, and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

-

Add a suitable solvent (e.g., toluene) and an aqueous solution of a base, such as potassium carbonate (K₂CO₃).

-

Degas the mixture and heat it to reflux under an inert atmosphere (e.g., argon or nitrogen).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product via column chromatography.

Step 4: Synthesis of this compound

-

To a solution of 5-Methyl-4-((E)-2-ethoxyvinyl)-3-bromopyridine in a suitable solvent, add a source of ammonia (e.g., a solution of ammonia in methanol).

-

Add a copper(I) iodide (CuI) catalyst and a base such as potassium carbonate.

-

Heat the mixture in a sealed tube at an elevated temperature.

-

After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Dry the organic phase, concentrate, and purify the residue by column chromatography to obtain this compound.

Synthesis Pathway Diagram

References

Physicochemical Properties of 4-Methyl-2,6-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2,6-naphthyridine is a heterocyclic aromatic compound and a plant alkaloid isolated from Antirrhinum majus (common snapdragon).[1][2] As with other naphthyridine scaffolds, it holds potential interest in medicinal chemistry and materials science.[3][4] A comprehensive understanding of its physicochemical properties is crucial for its potential application in drug discovery and development, influencing aspects such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). This technical guide provides a summary of the available experimental and predicted physicochemical data for this compound. Due to the limited availability of experimental data in the public domain, this guide also includes predicted values and general experimental protocols for key physicochemical parameter determination.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in biological systems. A summary of the available data for this compound is presented below. It is important to note that there is a significant lack of experimentally determined data for this compound in publicly accessible literature.

Quantitative Data Summary

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Data Type | Source |

| Molecular Formula | C₉H₈N₂ | - | - |

| Molecular Weight | 144.18 g/mol | - | - |

| Melting Point | 78 °C or 94.5-95.5 °C | Experimental | [5] |

| Boiling Point | Not Available | - | - |

| pKa | Not Available | - | - |

| logP (Octanol/Water) | Not Available | - | - |

| Aqueous Solubility | Not Available | - | - |

Note on Melting Point Discrepancy: An earlier source reported a melting point of 78°C. However, a later publication by Taurins and Tan (1974) reported a corrected melting point of 94.5-95.5°C for their synthesized this compound, which they considered to be the correct value based on their spectroscopic data.[5]

Spectral Data

While several publications on the synthesis of this compound mention the use of spectroscopic methods for structural confirmation, detailed spectral data is not consistently provided.

-

UV Spectroscopy: The ultraviolet (UV) spectra of this compound and its derivatives have been recorded, showing similarities in band shapes and intensities to 2,6-naphthyridine.[5][6]

-

Infrared (IR) Spectroscopy: IR spectroscopy was used to confirm the identity of synthesized this compound, but specific peak assignments are not detailed in the available literature.[5]

Experimental Protocols for Physicochemical Property Determination

In the absence of specific experimental data for this compound, this section provides detailed, generalized methodologies for determining key physicochemical properties relevant to drug discovery and development.

Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for the experimental determination of core physicochemical properties of a novel compound like this compound.

Determination of pKa (Acid Dissociation Constant)

The pKa value is crucial as it indicates the ionization state of a compound at a given pH, which affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol or DMSO if necessary to ensure solubility).

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

-

Titration:

-

Calibrate a pH meter with standard buffers.

-

Place a known volume of the this compound solution in a thermostatted vessel (e.g., at 25°C or 37°C).

-

Add the standardized acid or base titrant in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at which half of the compound is in its ionized form. This corresponds to the midpoint of the steepest part of the titration curve.

-

Alternatively, calculate the pKa using the Henderson-Hasselbalch equation at various points along the titration curve and average the values.

-

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

Methodology: Shake-Flask Method

-

Preparation:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.

-

-

Partitioning:

-

Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel or vial. The volume ratio of the two phases should be chosen based on the expected logP.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Allow the phases to separate completely. Centrifugation can be used to aid separation.

-

-

Quantification:

-

Carefully sample a known volume from both the aqueous and the n-octanol phases.

-

Determine the concentration of this compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

-

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.

Methodology: Thermodynamic (Shake-Flask) Method

-

Sample Preparation:

-

Add an excess amount of solid this compound to a known volume of aqueous buffer at a specific pH (e.g., pH 7.4) in a sealed vial.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation:

-

Separate the undissolved solid from the saturated solution by filtration (using a low-binding filter) or centrifugation.

-

-

Quantification:

-

Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved this compound using a validated analytical method such as HPLC-UV.

-

A standard calibration curve should be prepared to ensure accurate quantification.

-

-

Result:

-

The determined concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

-

Conclusion

This compound is a compound of interest with a foundation in natural products chemistry. However, a comprehensive experimental characterization of its physicochemical properties is not yet available in the public domain. The conflicting reports on its melting point highlight the need for further experimental verification. The lack of data for key parameters like pKa, logP, and aqueous solubility limits the ability to model its ADMET properties accurately. The generalized experimental protocols provided in this guide offer a roadmap for researchers to systematically characterize this compound and other novel chemical entities, thereby enabling a more informed assessment of their potential in drug discovery and other applications.

References

4-Methyl-2,6-naphthyridine: An Inquiry into its Mechanism of Action

For the attention of researchers, scientists, and drug development professionals.

Executive Summary

4-Methyl-2,6-naphthyridine is a naturally occurring alkaloid first isolated from the plant Antirrhinum majus.[1][2] While its synthesis has been documented, a comprehensive understanding of its specific mechanism of action, biological targets, and associated signaling pathways remains largely undefined in publicly available scientific literature. Current research provides a broader view of the biological activities of the naphthyridine scaffold, a class of heterocyclic compounds to which this compound belongs. This guide summarizes the available information and provides a contextual overview based on the activities of related naphthyridine derivatives.

General Biological Activities of Naphthyridine Derivatives

Naphthyridine-containing compounds have garnered significant interest in medicinal chemistry due to their wide array of biological activities.[3][4] These activities are diverse and dependent on the specific isomeric form and substitutions on the naphthyridine core. Generally, naphthyridines have been reported to exhibit:

-

Anticancer Properties: Many naphthyridine derivatives have demonstrated potent antitumor activity. The proposed mechanisms for this activity are varied and include inhibition of topoisomerases and intercalation into DNA.[1][2] Some derivatives have also been shown to interfere with critical procytotoxic signaling pathways such as AKT/mTOR, ERK, JNK, and WNT.[1]

-

Antimicrobial Activity: The 1,8-naphthyridine derivative, nalidixic acid, was a notable early antibiotic that inhibited bacterial DNA gyrase.[5] This has led to the development of numerous other antimicrobial agents based on the naphthyridine scaffold.

-

Kinase Inhibition: More recently, substituted naphthyridines have been developed as potent and selective inhibitors of various protein kinases. For instance, certain 2,6-naphthyridine analogues have been identified as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target in hepatocellular carcinoma.[6] Other 2,6-naphthyridine derivatives have been shown to be potent and selective inhibitors of novel protein kinase C (PKC) isozymes.[7]

-

Central Nervous System (CNS) Activity: Some naturally occurring naphthyridines have been observed to affect the central nervous system, exhibiting hypnotic, curare-like, and neuromuscular-inhibiting effects.[1][2]

This compound: Current Status

Despite the broad pharmacological interest in the naphthyridine scaffold, specific data on the mechanism of action for this compound is not available in the reviewed literature. There is a lack of published studies detailing its specific molecular targets, its influence on signaling pathways, or quantitative data regarding its potency and efficacy (e.g., IC50, Ki, or EC50 values). Consequently, the creation of detailed signaling pathway diagrams, quantitative data tables, and specific experimental protocols for this particular compound is not feasible at this time.

Future Directions

The diverse biological activities of other 2,6-naphthyridine derivatives suggest that this compound could possess interesting pharmacological properties. Future research should focus on:

-

Target Identification Studies: Utilizing techniques such as affinity chromatography, chemical proteomics, or computational modeling to identify the specific protein targets of this compound.

-

In Vitro and In Vivo Pharmacological Profiling: Comprehensive screening of the compound against various cell lines (e.g., cancer, neuronal, microbial) and in animal models to elucidate its biological effects.

-

Mechanism of Action Studies: Once a biological effect is confirmed, detailed mechanistic studies should be conducted to understand the downstream signaling pathways affected by the compound.

Logical Relationship of Naphthyridine Research

The following diagram illustrates a generalized workflow for investigating the mechanism of action of a novel naphthyridine compound like this compound, based on common practices in drug discovery.

Caption: Generalized workflow for elucidating the mechanism of action of a novel compound.

Conclusion

While this compound is a known chemical entity, its biological mechanism of action remains an open area for investigation. The rich pharmacology of the broader naphthyridine class suggests that further study of this specific compound is warranted. The information provided herein is intended to serve as a foundational overview based on the current state of knowledge of related compounds and to highlight the existing gap in the scientific literature regarding this compound's specific mode of action.

References

- 1. mdpi.com [mdpi.com]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes - OAK Open Access Archive [oak.novartis.com]

The Biological Versatility of 4-Methyl-2,6-Naphthyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-methyl-2,6-naphthyridine scaffold, a nitrogen-containing heterocyclic compound, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and steric properties have made it a focal point for the development of novel therapeutic agents across a spectrum of diseases. This technical guide provides a comprehensive overview of the reported biological activities of this compound derivatives, with a focus on their anticancer and antimicrobial potential. Detailed experimental methodologies and an exploration of the underlying signaling pathways are presented to facilitate further research and drug discovery efforts in this promising area.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of the 2,6-naphthyridine core have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical protein kinases involved in tumor growth and proliferation.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

Recent studies have identified 2,6-naphthyridine analogues as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in a subset of hepatocellular carcinomas (HCC).[1][2] The FGF19-FGFR4 signaling pathway, when aberrantly activated, promotes cancer cell proliferation and survival.[3][4]

One notable 2,6-naphthyridine derivative, compound 11 (structure not specified in the source), exhibited nanomolar potency against the Huh7 human hepatocellular carcinoma cell line.[1][2] Furthermore, this compound demonstrated significant antitumor efficacy in in vivo xenograft models of HCC.[1][2]

Table 1: Anticancer Activity of 2,6-Naphthyridine Derivatives

| Compound ID | Target | Cell Line | IC50 (nM) | Reference |

| 11 | FGFR4 | Huh7 | nanomolar | [1][2] |

Protein Kinase C (PKC) Inhibition

A series of 2,6-naphthyridines have been identified as potent and selective inhibitors of the novel protein kinase C (PKC) isozymes.[5][6] PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2][7] Dysregulation of PKC signaling is implicated in the development and progression of various cancers.[1][2][7]

The inhibitory activity of these 2,6-naphthyridine derivatives against specific PKC isotypes highlights their potential as targeted cancer therapeutics.

Antimicrobial Activity

While specific data on the antimicrobial activity of this compound derivatives is limited, the broader class of naphthyridines has a well-established history of potent antimicrobial effects. The foundational antibacterial agent, nalidixic acid, possesses a 1,8-naphthyridine core.[8][9] Various other naphthyridine derivatives have shown activity against a range of bacterial and fungal pathogens.[9][10] Further screening of this compound derivatives against diverse microbial strains is a promising avenue for the discovery of new anti-infective agents.

Experimental Protocols

Detailed experimental protocols are crucial for the validation and advancement of preclinical research. The following sections outline generalized methodologies for key assays based on studies of closely related naphthyridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess the metabolic activity of cells and, by inference, their viability and proliferation. It is widely used to screen compounds for cytotoxic effects against cancer cell lines.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Kinase Inhibition Assay (e.g., for FGFR4 or PKC)

Kinase inhibition assays are essential for determining the potency and selectivity of compounds against their target enzymes.

Principle: These assays typically measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation can be quantified using various methods, such as radioactivity (e.g., using ³²P-ATP), fluorescence, or luminescence.

Protocol (Generalized):

-

Reaction Setup: In a microplate, combine the target kinase (e.g., recombinant human FGFR4 or a specific PKC isozyme), a suitable substrate (e.g., a synthetic peptide), and ATP.

-

Inhibitor Addition: Add the this compound derivative at a range of concentrations.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific time to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate using a detection reagent. The method of detection will depend on the assay format (e.g., addition of a labeled antibody that recognizes the phosphorylated substrate).

-

Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium.

Protocol:

-

Compound Preparation: Prepare serial dilutions of the this compound derivatives in a suitable broth medium in a 96-well microplate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacterium or fungus) in the same broth.

-

Inoculation: Add the microbial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours).

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by this compound derivatives is crucial for rational drug design and for identifying potential biomarkers of response.

FGFR4 Signaling Pathway in Hepatocellular Carcinoma

The binding of the FGF19 ligand to FGFR4, in conjunction with its co-receptor β-Klotho, leads to the dimerization and autophosphorylation of the receptor.[3] This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[3][11] Inhibitors based on the 2,6-naphthyridine scaffold can block the ATP-binding site of the FGFR4 kinase domain, thereby preventing its activation and anntenuating downstream signaling.

Caption: FGFR4 signaling pathway and the inhibitory action of 2,6-naphthyridine derivatives.

Protein Kinase C (PKC) Signaling in Cancer

PKC isoforms are activated by diacylglycerol (DAG) and calcium, leading to the phosphorylation of a multitude of downstream substrates.[1][2][7] This activation can influence several cancer-related pathways, including the PI3K/AKT, MAPK, and NF-κB pathways, which regulate cell survival, proliferation, and inflammation.[1][2][7] 2,6-Naphthyridine derivatives that selectively inhibit specific PKC isozymes can modulate these pathways, offering a targeted approach to cancer therapy.

Caption: Generalized Protein Kinase C (PKC) signaling pathway and its inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The demonstrated activity of 2,6-naphthyridine derivatives as potent and selective inhibitors of key protein kinases like FGFR4 and PKC underscores their potential for targeted therapies. While a comprehensive biological activity profile for a wide range of this compound derivatives is still emerging, the foundational knowledge of the broader naphthyridine class provides a strong rationale for continued investigation. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this versatile chemical scaffold. Further synthesis and screening of novel this compound derivatives are warranted to expand the quantitative structure-activity relationship data and to identify lead compounds for further preclinical and clinical development.

References

- 1. Protein kinase C and cancer: what we know and what we do not - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Protein Kinase C for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FGF19- FGFR4 Signaling in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes - OAK Open Access Archive [oak.novartis.com]

- 7. Unveiling the Connection Between Protein Kinase C and Cancer: A Guide to Targeted Therapy [lindushealth.com]

- 8. oaepublish.com [oaepublish.com]

- 9. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. encyclopedia.pub [encyclopedia.pub]

Spectroscopic and Analytical Profile of 4-Methyl-2,6-naphthyridine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 4-Methyl-2,6-naphthyridine. The information is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the characterization of this compound. While experimentally obtained data is prioritized, this guide also includes predicted spectroscopic information to fill data gaps, which is clearly indicated.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Disclaimer: The following ¹H NMR data is predicted by computational models and has not been experimentally verified. It should be used as a reference for spectral interpretation.

| Chemical Shift (δ) ppm | Multiplicity | Tentative Assignment |

| ~9.2 - 9.3 | s | H-1 |

| ~8.6 - 8.7 | d | H-7 |

| ~8.4 - 8.5 | s | H-5 |

| ~7.6 - 7.7 | d | H-8 |

| ~7.4 - 7.5 | s | H-3 |

| ~2.7 - 2.8 | s | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Disclaimer: The following ¹³C NMR data is predicted by computational models and has not been experimentally verified. It should be used as a reference for spectral interpretation.

| Chemical Shift (δ) ppm | Tentative Assignment |

| ~160 - 162 | C-1 |

| ~155 - 157 | C-6 |

| ~150 - 152 | C-4 |

| ~136 - 138 | C-8a |

| ~135 - 137 | C-5 |

| ~121 - 123 | C-7 |

| ~120 - 122 | C-4a |

| ~118 - 120 | C-3 |

| ~22 - 24 | -CH₃ |

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₈N₂ |

| Molecular Weight | 144.18 g/mol |

| Exact Mass | 144.0687 |

Table 4: UV Spectroscopic Data for this compound and 2,6-Naphthyridine

The UV spectrum of this compound is noted to be very similar in band shapes and intensities to that of 2,6-naphthyridine.

| Compound | λmax (nm) (log ε) | Solvent |

| This compound | 211 (4.60), 255 (3.71), 262 (3.73), 311 (3.48), 324 (3.53) | Methanol |

| 2,6-Naphthyridine | 207 (4.79), 256 (3.71), 263 (3.71), 312 (3.48), 324 (3.52) | Methanol |

Table 5: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2975 - 2850 | C-H Stretch | -CH₃ (aliphatic) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1580 - 1500 | C=N Stretch | Naphthyridine Ring |

| 1470 - 1370 | C-H Bend | -CH₃ (aliphatic) |

| 900 - 675 | C-H Bend (out-of-plane) | Aromatic |

Experimental Protocols

Detailed experimental protocols for the key analytical techniques are provided below. These are generalized procedures suitable for the analysis of this compound and related heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectrum. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water.

-

Instrumentation : Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source. Electrospray ionization (ESI) is a common choice for this type of molecule.

-

Data Acquisition : Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC). Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Set the mass range to scan for the expected molecular ion (e.g., m/z 50-500).

-

Data Analysis : Determine the accurate mass of the molecular ion and compare it to the theoretical exact mass to confirm the elemental composition. Analyze the fragmentation pattern, if any, to gain further structural information.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample, the KBr pellet method is common. Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires placing a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Record a background spectrum of the empty sample compartment or the clean ATR crystal. Then, place the sample in the IR beam path and record the sample spectrum. The instrument typically scans the mid-IR range (4000-400 cm⁻¹).

-

Data Analysis : The resulting spectrum is a plot of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates a common synthetic route to this compound.[1]

Caption: Synthesis of this compound.

References

Chemical structure and properties of 4-Methyl-2,6-naphthyridine

Introduction

4-Methyl-2,6-naphthyridine is a heterocyclic aromatic compound belonging to the naphthyridine family, a class of compounds characterized by a molecular structure consisting of two fused pyridine rings. This particular isomer, with a methyl group at the 4-position of the 2,6-naphthyridine core, is a naturally occurring alkaloid. It was first isolated from the plant Antirrhinum majus[1]. The naphthyridine scaffold is of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties[2][3]. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological context of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The chemical structure of this compound is depicted below. The molecule consists of two fused pyridine rings with nitrogen atoms at positions 2 and 6, and a methyl group substituted at the 4-position.

Molecular Formula: C₉H₈N₂ Molecular Weight: 144.17 g/mol IUPAC Name: this compound CAS Number: 23687-33-4

Physicochemical Properties

A summary of the available quantitative physicochemical data for this compound is presented in Table 1. Data for the parent compound, 2,6-naphthyridine, is included for comparison where specific data for the methyl derivative is unavailable.

| Property | This compound | 2,6-Naphthyridine (Parent Compound) | Source |

| Melting Point (°C) | 94.5 - 95.5 | 114 - 115 | [4] |

| Boiling Point (°C) | Data not available | 286.5 (at 760 mmHg) | [5] |

| Solubility | Soluble in hexane | Data not available | [5] |

| pKa | Data not available | Data not available |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. A summary of the available spectroscopic data is provided in Table 2.

| Spectrum Type | Key Features | Source |

| UV-Visible | Similar in band shapes and intensities to 2,6-naphthyridine. | [5] |

| Infrared (IR) | Data available in the literature, but specific peak assignments are not detailed in the provided search results. | [5] |

| ¹H NMR | Singlets at δ 9.46 (H-5), 9.13 (H-1), and 8.48 (H-3) ppm. The methyl group protons appear as a singlet. | [6] |

| ¹³C NMR | Data not explicitly available in the search results. | |

| Mass Spectrometry | Data not explicitly available in the search results. |

Synthesis

A detailed experimental procedure for the synthesis of this compound has been reported[4][5][6]. The synthesis involves a multi-step process starting from 2-(4-cyano-3-pyridyl)propionitrile. A generalized workflow for this synthesis is depicted in the following diagram.

Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a detailed methodology for the key steps in the synthesis of this compound, adapted from the literature[6].

Step 1: Synthesis of 3-Amino-1-bromo-4-methyl-2,6-naphthyridine

-

2-(4-cyano-3-pyridyl)propionitrile is treated with anhydrous hydrogen bromide in a suitable solvent to induce cyclization, yielding 3-amino-1-bromo-4-methyl-2,6-naphthyridine.

Step 2: Synthesis of 1,3-Dibromo-4-methyl-2,6-naphthyridine

-

3-Amino-1-bromo-4-methyl-2,6-naphthyridine (6.40 mmoles) is dissolved in 48% fuming hydrobromic acid (25 ml).

-

Solid sodium nitrite (1.0 mmoles) is added in small portions over 15 minutes with constant stirring at -40 to -20°C.

-

The mixture is stirred for 30 minutes at 0°C and then left overnight at room temperature.

-

The reaction mixture is poured onto crushed ice (400 g), made alkaline with 20% sodium hydroxide solution, and extracted with chloroform (3 x 200 ml).

-

The combined chloroform extracts are dried over anhydrous sodium sulfate and the solvent is evaporated to yield the product.

Step 3: Synthesis of 1,3-Dihydrazino-4-methyl-2,6-naphthyridine

-

1,3-Dibromo-4-methyl-2,6-naphthyridine (7.80 mmoles) is dissolved in dioxane (20 ml).

-

85% hydrazine hydrate (30 ml) is added dropwise.

-

The mixture is heated at 125°C for 15 minutes in a microwave oven and then cooled to room temperature.

-

The resulting yellow precipitate is filtered and washed with a small amount of water to give the product.

Step 4: Synthesis of this compound

-

1,3-Dihydrazino-4-methyl-2,6-naphthyridine (4.90 mmoles) is dissolved in a mixture of acetic acid (15 ml) and water (30 ml).

-

This solution is slowly poured into a hot (100°C) 10% copper sulfate solution (100 ml).

-

The resulting mixture is boiled for 15 minutes, then made alkaline with 20% sodium hydroxide solution.

-

The product is extracted with chloroform (3 x 200 ml).

-

The combined chloroform extracts are dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the final product, this compound, as a pale yellow solid[6].

Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited in the available literature, the broader class of naphthyridine derivatives has been extensively investigated and shown to possess a wide range of pharmacological activities. These activities provide a basis for potential areas of investigation for this compound.

Potential Therapeutic Areas

-

Anticancer Activity: Naphthyridine derivatives have demonstrated cytotoxic effects against various human cancer cell lines, including cervical cancer, leukemia, and prostate cancer[7]. The proposed mechanisms of action include the inhibition of topoisomerase II and antimitotic effects[7].

-

Antimicrobial Activity: Many naphthyridine derivatives exhibit significant antibacterial and antifungal properties[2][3].

-

Anti-inflammatory Activity: Certain naphthyridine compounds have been shown to possess anti-inflammatory properties[1].

-

Central Nervous System (CNS) Activity: Some naturally occurring naphthyridine alkaloids have been reported to have effects on the central nervous system[1].

Potential Signaling Pathway Interactions

The biological effects of naphthyridine derivatives are often mediated through their interaction with key cellular signaling pathways. While direct evidence for this compound is not available, related compounds have been shown to modulate the following pathways:

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation, and its dysregulation is common in cancer. Some anticancer compounds exert their effects by modulating the PI3K/Akt pathway.

-

NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

-

JAK/STAT Signaling Pathway: This pathway is involved in immunity, cell proliferation, and apoptosis. Dysregulation of JAK/STAT signaling is implicated in various diseases, including cancers and autoimmune disorders.

The potential interplay of a naphthyridine compound with these key signaling pathways is illustrated in the diagram below.

Potential modulation of key signaling pathways by naphthyridine derivatives.

Conclusion

This compound is a naturally occurring heterocyclic compound with a well-defined chemical structure and a reported synthetic route. While specific quantitative data on some of its physicochemical properties and its direct biological activities are not extensively documented, the broader class of naphthyridines demonstrates significant potential in medicinal chemistry. The established anticancer, antimicrobial, and anti-inflammatory activities of related compounds suggest that this compound is a valuable candidate for further investigation. Future research should focus on obtaining a complete set of physicochemical and spectroscopic data, as well as conducting detailed in vitro and in vivo studies to elucidate its specific biological targets and mechanisms of action, particularly its effects on key signaling pathways. This will be crucial in determining its potential as a lead compound for the development of new therapeutic agents.

References

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. scispace.com [scispace.com]

- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 4-Methyl-2,6-naphthyridine: A Technical Guide to a Plant-Derived Alkaloid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-2,6-naphthyridine, a plant alkaloid isolated from the common snapdragon (Antirrhinum majus). This document collates the available scientific information, focusing on its discovery, chemical properties, and what is known about its biological context.

Core Concepts

This compound is a heterocyclic aromatic compound belonging to the naphthyridine class of alkaloids. These compounds are characterized by a molecular structure containing two fused pyridine rings. The arrangement of the nitrogen atoms within these rings gives rise to various isomers, with this compound being a specific derivative identified in the plant kingdom.

Discovery and Characterization

The seminal work on this compound was conducted by Harkiss and Swift in 1970, who first isolated and identified this compound from the dried aerial parts of Antirrhinum majus.[1][2] Their research laid the foundation for understanding the alkaloidal composition of this common ornamental plant.

While the original detailed experimental protocols are not readily accessible in modern databases, subsequent research and general phytochemical knowledge allow for the reconstruction of a likely methodology. The characterization at the time would have relied on a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the arrangement of protons and carbons, confirming the specific isomeric structure and the position of the methyl group.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the aromatic system.

A later chemical synthesis by Taurins and Tan in 1974 provided further confirmation of the structure. Their work reported a melting point of 94.5-95.5°C for the synthesized compound, which they noted as being considerably higher than the 78°C reported in the initial isolation.[3] This suggests the synthetic route yielded a purer sample.

Quantitative Data

Detailed quantitative analysis of the concentration of this compound in Antirrhinum majus is not extensively reported in the available literature. The original studies focused on the identification of the alkaloid as one of four tertiary alkaloids present in the plant, without specifying its yield or concentration.[4] Modern phytochemical analyses of Antirrhinum majus have often focused on other classes of compounds, such as flavonoids and iridoids.

| Parameter | Value | Source Plant |

| Compound Name | This compound | Antirrhinum majus |

| Alkaloid Class | Naphthyridine | Antirrhinum majus |

| Melting Point (Synthesized) | 94.5-95.5 °C | N/A |

Experimental Protocols

While the specific protocols from the original 1970 paper are not available, a generalized experimental workflow for the isolation and characterization of this compound from Antirrhinum majus can be inferred based on standard phytochemistry practices.

Inferred Protocol for Alkaloid Extraction and Isolation

This protocol is a generalized representation and may require optimization.

-

Plant Material Preparation:

-

Collect aerial parts of Antirrhinum majus during its flowering season.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.

-

Grind the dried plant material into a fine powder.

-

-

Extraction:

-

Perform a Soxhlet extraction of the powdered plant material with a non-polar solvent (e.g., petroleum ether) to remove lipids and pigments.

-

Subsequently, extract the defatted plant material with a polar solvent, such as methanol or ethanol, to extract the alkaloids.

-

Concentrate the alcoholic extract under reduced pressure to obtain a crude extract.

-

-

Acid-Base Partitioning for Alkaloid Enrichment:

-

Dissolve the crude extract in a dilute acidic solution (e.g., 5% HCl).

-

Wash the acidic solution with a water-immiscible organic solvent (e.g., dichloromethane) to remove neutral and weakly acidic impurities.

-

Make the acidic aqueous layer alkaline by adding a base (e.g., ammonium hydroxide) to a pH of 9-10. This will precipitate the free alkaloids.

-

Extract the liberated alkaloids with an organic solvent like dichloromethane or chloroform.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield a crude alkaloid mixture.

-

-

Chromatographic Purification:

-

Subject the crude alkaloid mixture to column chromatography over silica gel or alumina.

-

Elute with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent).

-

Combine fractions containing the compound of interest and concentrate.

-

Further purification can be achieved by preparative TLC or crystallization.

-

Characterization Methods

-

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1 v/v).

-

Visualization: UV light (254 nm) and Dragendorff's reagent.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Detection: UV detector at a wavelength determined from the UV-Vis spectrum.

-

-

Spectroscopic Analysis:

-

Dissolve the purified compound in appropriate deuterated solvents (e.g., CDCl3 for NMR) or as a KBr pellet for IR.

-

Acquire ¹H NMR, ¹³C NMR, Mass, IR, and UV-Vis spectra.

-

Biosynthesis and Signaling Pathways

Currently, there is a lack of specific research on the biosynthetic pathway of this compound in Antirrhinum majus. However, it is likely to follow the general pathways for pyridine alkaloids, which often involve precursors from the nicotinate (niacin) metabolic pathways.

Similarly, no specific signaling pathways involving this compound have been elucidated. The biological activity of naphthyridine alkaloids as a class is broad, with various derivatives exhibiting anticancer, antimicrobial, and effects on the central nervous system.[1][5] Further research is needed to determine the specific biological role and pharmacological potential of this compound.

Future Outlook

The discovery of this compound in Antirrhinum majus opens avenues for further research. Modern analytical techniques could be applied to accurately quantify its presence in the plant and to explore its distribution in different plant tissues. Elucidating its biosynthetic pathway could enable biotechnological production methods. Furthermore, comprehensive screening of its biological activities is warranted to explore its potential as a lead compound in drug development. The existing body of research on other naphthyridine alkaloids suggests that this compound could possess interesting pharmacological properties.

References

Unveiling 4-Methyl-2,6-naphthyridine from Antirrhinum majus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2,6-naphthyridine, a naphthyridine alkaloid identified in Antirrhinum majus (the common snapdragon). The document collates available data on its isolation, physical and spectral properties, and the broader context of the biological activities of naphthyridine derivatives. Due to the inaccessibility of the original 1970 isolation protocol by Harkiss and Swift, a representative experimental methodology for alkaloid extraction from plant material is provided. This guide aims to serve as a foundational resource for researchers interested in the phytochemical landscape of Antirrhinum majus and the potential applications of its constituent alkaloids in drug discovery and development.

Introduction

Antirrhinum majus, commonly known as the snapdragon, is a well-known ornamental plant. Beyond its aesthetic value, it has been a subject of phytochemical investigation, revealing a range of secondary metabolites. Among these is the alkaloid this compound, first reported by Harkiss and Swift in 1970.[1][2] Naphthyridine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. Derivatives of naphthyridine have been shown to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and effects on the central nervous system.[1][2][3][4] This guide focuses specifically on this compound as a natural product from A. majus.

Physicochemical and Spectral Data

| Physical Property | Value | Reference |

| Molecular Formula | C₉H₈N₂ | Taurins & Tan, 1974 |

| Melting Point | 94.5-95.5 °C | Taurins & Tan, 1974 |

| UV Spectral Data (in Cyclohexane) | λmax (nm) | log ε | Reference |

| Band 1 | 210 | 4.60 | Taurins & Tan, 1974 |

| Band 2 | 221 (shoulder) | 4.20 | Taurins & Tan, 1974 |

| Band 3 | 258 | 3.55 | Taurins & Tan, 1974 |

| Band 4 | 265 | 3.56 | Taurins & Tan, 1974 |

| Band 5 | 295 | 3.28 | Taurins & Tan, 1974 |

| Band 6 | 306 | 3.42 | Taurins & Tan, 1974 |

| Band 7 | 318 | 3.28 | Taurins & Tan, 1974 |

| ¹H-NMR Spectral Data (in CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| 2.68 | singlet | CH₃ | Taurins & Tan, 1974 | |

| 7.37 | singlet | H-3 | Taurins & Tan, 1974 | |

| 7.60 | doublet | H-8 | Taurins & Tan, 1974 | |

| 8.62 | doublet | H-7 | Taurins & Tan, 1974 | |

| 9.00 | singlet | H-5 | Taurins & Tan, 1974 | |

| 9.17 | singlet | H-1 | Taurins & Tan, 1974 |

Experimental Protocols

Note: The original experimental protocol for the isolation of this compound from Antirrhinum majus by Harkiss and Swift (1970) could not be retrieved from the available literature. Therefore, a generalized and representative protocol for the extraction and isolation of alkaloids from plant material is provided below. This protocol is based on standard phytochemical techniques and should be adapted and optimized for the specific plant material and target compound.

General Alkaloid Extraction and Isolation from Plant Material

This protocol outlines a typical acid-base extraction procedure followed by chromatographic separation.

3.1.1. Materials and Reagents

-

Dried and powdered aerial parts of Antirrhinum majus

-

Methanol (reagent grade)

-

Hydrochloric acid (HCl), 2% and 5% solutions

-

Ammonium hydroxide (NH₄OH), concentrated

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography (70-230 mesh)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Dragendorff's reagent

-

UV lamp (254 nm and 366 nm)

-

Rotary evaporator

-

Appropriate glassware and safety equipment

3.1.2. Extraction Procedure

-

Maceration: The dried, powdered plant material (e.g., 1 kg) is macerated with methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

-

Filtration and Concentration: The methanolic extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Partitioning:

-

The crude extract is dissolved in 2% HCl (e.g., 500 mL).

-

The acidic solution is washed with CH₂Cl₂ (e.g., 3 x 250 mL) to remove neutral and acidic compounds. The aqueous layer, containing the protonated alkaloids, is retained.

-

The aqueous layer is basified to pH 9-10 with concentrated NH₄OH.

-

The basified solution is then extracted with CH₂Cl₂ (e.g., 5 x 250 mL). The organic layers are combined.

-

-

Drying and Concentration: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated to yield the crude alkaloid fraction.

3.1.3. Isolation and Purification

-

Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel.

-

Elution Gradient: The column is eluted with a gradient of a non-polar solvent (e.g., hexane or chloroform) and an increasing proportion of a more polar solvent (e.g., ethyl acetate or methanol).

-

Fraction Collection: Fractions are collected and monitored by TLC.

-

TLC Analysis: The collected fractions are spotted on TLC plates and developed in an appropriate solvent system. The plates are visualized under UV light and by spraying with Dragendorff's reagent (an alkaloid-detecting agent).

-

Pooling and Recrystallization: Fractions containing the compound of interest (identified by comparison with a standard, if available, or by subsequent spectroscopic analysis) are pooled, and the solvent is evaporated. The isolated compound is further purified by recrystallization from a suitable solvent.

Visualizations

Experimental Workflow

Caption: Generalized workflow for the isolation of this compound.

Naphthyridine Isomers

Caption: Isomeric forms of the parent naphthyridine scaffold.

Biological Activity Context

While specific biological activity and signaling pathway data for this compound are limited in the currently accessible literature, the broader class of naphthyridine-containing compounds is well-studied and exhibits a wide range of pharmacological effects. These include:

-

Anticancer Activity: Various naphthyridine derivatives have demonstrated cytotoxicity against a range of human cancer cell lines.[3][5] Some have been investigated as inhibitors of enzymes crucial for cancer progression, such as topoisomerase II.[3]

-

Central Nervous System (CNS) Effects: The naphthyridine scaffold is present in compounds that exhibit effects on the central nervous system.[1][2] These can range from sedative and hypnotic to more complex interactions with neurotransmitter receptors.[1][2][4]

-

Antimicrobial Activity: The foundational naphthyridine drug, nalidixic acid, is an antibacterial agent. This highlights the potential of this chemical class in developing new anti-infective therapies.

Further research is warranted to elucidate the specific biological activities and potential signaling pathways modulated by this compound from Antirrhinum majus.

Conclusion

This compound stands as a documented alkaloid constituent of Antirrhinum majus. While its physicochemical and spectral properties have been characterized following chemical synthesis, a significant gap remains in the literature regarding its specific isolation protocol from the natural source and its quantitative abundance. The broader pharmacological importance of the naphthyridine scaffold suggests that this compound could be a molecule of interest for further biological screening and drug development efforts. This guide provides a consolidated resource to facilitate such future investigations.

References

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]

- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Therapeutic Promise of 2,6-Naphthyridine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,6-naphthyridine scaffold, a bicyclic heteroaromatic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the potential therapeutic effects of 2,6-naphthyridine derivatives, with a focus on their anticancer, kinase inhibitory, and anti-inflammatory properties. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support further research and drug development efforts in this promising area.

Anticancer Activity

Derivatives of 2,6-naphthyridine have shown significant potential as anticancer agents, primarily through the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition

Several 2,6-naphthyridine compounds have been identified as potent inhibitors of various protein kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4), Casein Kinase 2 (CK2), and Protein Kinase C (PKC).

Hepatocellular carcinoma (HCC) is a prevalent form of liver cancer, and the FGF19-FGFR4 signaling pathway is a key oncogenic driver in a subset of HCC patients.[1] Selective inhibition of FGFR4 is a promising therapeutic strategy for this patient population.[1]

A novel series of 2,6-naphthyridine analogues have been developed as selective FGFR4 inhibitors.[1] One notable compound, designated as Compound 11 , demonstrated nanomolar potency against the Huh7 human HCC cell line and exhibited high selectivity over other FGFR family members (FGFR1-3).[1] Furthermore, this compound showed significant antitumor efficacy in both Huh7 and Hep3B HCC xenograft mouse models.[1]

Casein Kinase 2 (CK2) is a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell growth, proliferation, and survival. A naphthyridine-based inhibitor, known as Compound 2 , has been developed as a potent and highly selective chemical probe for CK2.[2] This compound effectively inhibits both CK2α and CK2α' isoforms in cellular assays.[2] The development of such selective inhibitors is crucial for dissecting the complex signaling pathways regulated by CK2 and for validating it as a therapeutic target.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected 2,6-naphthyridine derivatives against various human cancer cell lines.

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| Compound 11 | FGFR4 | Huh7 | nanomolar range | [1] |

| Compound 16 | Not specified | HeLa | 0.7 | |

| HL-60 | 0.1 | |||

| PC-3 | 5.1 | |||

| Compound 14 | Not specified | HeLa, HL-60, PC-3 | More potent than colchicine | |

| Compound 15 | Not specified | HeLa, HL-60, PC-3 | More potent than colchicine |

Anti-inflammatory Activity

Certain naphthyridine derivatives have demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. For instance, some derivatives have been shown to strongly inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW 264.7 murine macrophage cells, with IC50 values in the low micromolar range.[3]

Antimicrobial Activity

The naphthyridine scaffold is a well-established pharmacophore in the development of antimicrobial agents. While much of the focus has been on the 1,8-naphthyridine isomer, exemplified by nalidixic acid, derivatives of 2,6-naphthyridine have also been explored for their antibacterial and antifungal activities.[4]

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the synthesis and biological evaluation of 2,6-naphthyridine compounds.

Synthesis of 2,6-Naphthyridine Derivatives

A variety of synthetic routes have been developed for the construction of the 2,6-naphthyridine core. One common and environmentally friendly approach involves the microwave-assisted synthesis from 4-cyano-3-pyridylacetonitrile.

General Microwave-Assisted Synthesis Protocol:

-

Cyclization: 4-cyano-3-pyridylacetonitrile is treated with anhydrous hydrogen bromide under microwave irradiation to yield 3-amino-1-bromo-2,6-naphthyridine.

-

Diazotization: The resulting amino-bromo derivative is then diazotized using sodium nitrite and hydrobromic acid to produce 1,3-dibromo-2,6-naphthyridine.

-

Hydrazination: The dibromo compound is subsequently reacted with hydrazine hydrate to form 1,3-dihydrazino-2,6-naphthyridine.

-

Dehydrazination: Finally, the dihydrazino derivative is oxidized with cupric sulfate to afford the unsubstituted 2,6-naphthyridine.

Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the 2,6-naphthyridine compounds and incubate for the desired period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

The inhibitory activity of 2,6-naphthyridine compounds against specific kinases can be determined using various in vitro kinase assay formats. A common method is a radiometric assay using [γ-³²P]ATP.

General Radiometric Kinase Assay Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and the test compound at various concentrations in a kinase buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Separation: Spot the reaction mixture onto a phosphocellulose paper and wash away the unreacted [γ-³²P]ATP.

-

Quantification: Quantify the incorporated radioactivity in the substrate peptide using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

The antitumor efficacy of 2,6-naphthyridine compounds can be evaluated in vivo using xenograft models.

General Xenograft Protocol:

-

Cell Implantation: Subcutaneously inject human cancer cells (e.g., Huh7, Hep3B) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomly assign the tumor-bearing mice to different treatment groups (vehicle control, positive control, and different doses of the test compound). Administer the treatment via a suitable route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group.

Conclusion

2,6-Naphthyridine and its derivatives represent a versatile and promising class of compounds with significant therapeutic potential across various disease areas. Their demonstrated efficacy as anticancer agents, particularly through the inhibition of key oncogenic kinases, highlights their importance in the field of drug discovery. The synthetic accessibility of the 2,6-naphthyridine scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols and signaling pathway visualizations provided in this guide are intended to facilitate further research and development of novel 2,6-naphthyridine-based therapeutics for the benefit of patients. Continued exploration of this chemical space is warranted to fully unlock the therapeutic potential of this remarkable heterocyclic system.

References

Methodological & Application

The Rise of 4-Methyl-2,6-naphthyridine in Medicinal Chemistry: A Scaffold for Innovation

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The heterocyclic compound 4-Methyl-2,6-naphthyridine is emerging as a significant scaffold in medicinal chemistry, demonstrating considerable potential in the development of novel therapeutics, particularly in oncology. Researchers and drug development professionals are increasingly turning to this versatile core structure to design potent and selective inhibitors for a range of biological targets. This focus is largely driven by its presence in naturally occurring alkaloids with known biological activity and its synthetic accessibility, allowing for extensive structural modifications to optimize pharmacological properties.

One of the most promising applications of the this compound scaffold is in the development of kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of 2,6-naphthyridine have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in a subset of hepatocellular carcinomas (HCC).

Application in Hepatocellular Carcinoma: Targeting the FGF19-FGFR4 Signaling Pathway

Hepatocellular carcinoma is a prevalent and aggressive form of liver cancer with limited treatment options. In a significant portion of HCC patients, an aberrant FGF19-FGFR4 signaling pathway is the primary oncogenic driver. This has made FGFR4 a compelling therapeutic target.

Recent studies have led to the discovery of 2,6-naphthyridine analogues that exhibit high potency and selectivity for FGFR4. One such lead compound, Compound 11 , has demonstrated nanomolar potency against the Huh7 human hepatoma cell line, a common model for HCC research.

Quantitative Data Summary

The following table summarizes the in vitro activity of a key 2,6-naphthyridine-based FGFR4 inhibitor, Compound 11, compared to the reference compound fisogatinib.

| Compound | Target | Assay Type | Cell Line / Enzyme | IC₅₀ (nM) |

| Compound 11 | FGFR4 | Cell Proliferation | Huh7 | 11 |

| FGFR1 | Kinase Inhibition | Recombinant Enzyme | >10000 | |

| FGFR2 | Kinase Inhibition | Recombinant Enzyme | 1200 | |

| FGFR3 | Kinase Inhibition | Recombinant Enzyme | 390 | |

| Fisogatinib | FGFR4 | Cell Proliferation | Huh7 | 25 |

Data sourced from the Journal of Medicinal Chemistry, 2024.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. Below are protocols for the synthesis of a key intermediate and the biological assays used to evaluate the 2,6-naphthyridine-based inhibitors.

Synthesis of this compound Derivatives (General Procedure)

A key synthetic route to access the 2,6-naphthyridine core involves the cyclization of a substituted pyridine precursor. For example, 3-amino-4-methyl-2,6-naphthyridine can be synthesized by the cyclization of 2-(4-cyano-3-pyridyl)propionitrile with anhydrous hydrogen bromide. This intermediate can then be further functionalized to produce a variety of derivatives.

A detailed protocol for a representative 2,6-naphthyridine FGFR4 inhibitor (analogue of Compound 11):

-

Step 1: Synthesis of the 2,6-naphthyridine core. To a solution of the appropriate substituted pyridine precursor in a suitable solvent (e.g., dioxane), a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid or ester are added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Step 2: Functionalization of the core. The resulting 2,6-naphthyridine intermediate is then subjected to further reactions to introduce the desired side chains. This may involve nucleophilic aromatic substitution or cross-coupling reactions to attach the linker and the terminal aromatic group.

-

Step 3: Final compound synthesis. The final step typically involves the reaction of the functionalized 2,6-naphthyridine with an appropriate amine or other nucleophile to generate the target inhibitor.

-

Purification: The final compound is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization or preparative HPLC to yield the pure product. The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro FGFR4 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

-

Reagents: Recombinant human FGFR4 enzyme, substrate (e.g., poly(E,Y)4:1), ATP, ADP-Glo™ Kinase Assay kit (Promega).

-

Procedure: a. Prepare a serial dilution of the test compound (e.g., 2,6-naphthyridine derivative) in DMSO. b. In a 384-well plate, add the test compound, FGFR4 enzyme, and the substrate in the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. f. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. g. Measure the luminescence using a plate reader.

-

Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Culture: Plate Huh7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-